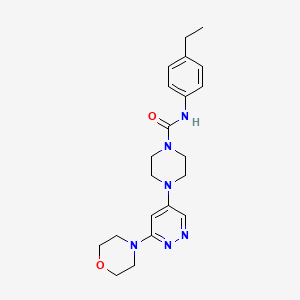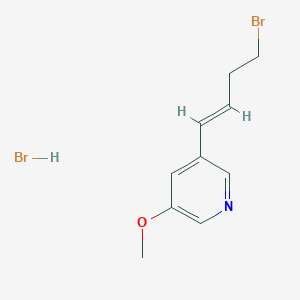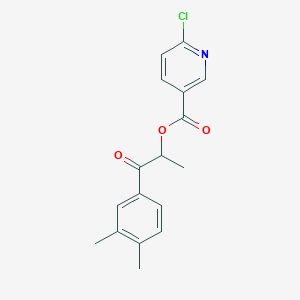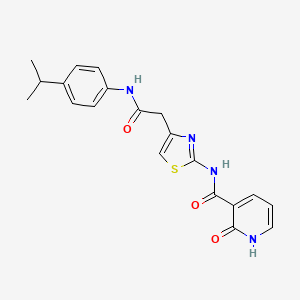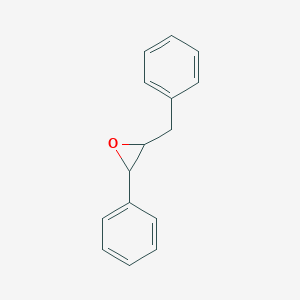
2-Benzyl-3-phenyloxirane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Benzyl-3-phenyloxirane consists of a three-membered cyclic ether (oxirane) with phenyl and benzyl substituents . The exact 3D structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the search results, benzylic compounds are known to undergo various reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Applications De Recherche Scientifique
Reactivity and Catalysis
2-Benzyl-3-phenyloxirane (also referred to as phenyloxirane in some literature) has been a subject of interest due to its unique reactivity. Studies have shown that phenyloxiranes, like this compound, demonstrate significant reactivity towards nucleophiles. This reactivity is comparable to non-benzylic oxiranes, but aryloxiranes requiring an antiperpendicular trajectory of the nucleophile orthogonal to the plane of the aryl ring show increased reactivity. This has implications for synthetic chemistry where such reactivities are harnessed for various reactions (Lynas-Gray & Stirling, 2010).
Enzymatic Hydrolysis and Stereochemistry
The compound has been studied for its interaction with enzymes such as soluble epoxide hydrolase (sEH). Investigations reveal that sEH exhibits regio- and enantioselective hydrolysis of phenyloxiranes, showing preference for certain enantiomers over others. This aspect is particularly intriguing for biochemical applications where stereochemistry plays a pivotal role (Williamson et al., 2000).
Catalytic Reactions and Synthesis
This compound has been used in various catalytic reactions. Studies demonstrate its application in Friedel-Crafts reactions catalyzed by Sc(OTf)3, showing significant diastereoselectivity and suggesting the formation of benzylic cations as intermediates. This provides insights into the compound's utility in synthesizing complex organic molecules with high stereoselectivity (Wilcke & Bach, 2012).
Spectroscopic Analysis for Configuration Determination
The determination of absolute configuration of phenyloxiranes like this compound has been a topic of research. Vibrational circular dichroism studies have been conducted to establish the absolute configuration at the benzylic position, providing crucial data for understanding the stereochemistry of such molecules (Fristrup et al., 2008).
Material Science and Fluorescent Materials
The compound has been part of studies focusing on the synthesis of materials with specific properties. For instance, it was used in palladium-catalyzed reactions to construct benzo-fused dipyrromethenes, highlighting its role in expanding the applications of fluorescent materials (Chen et al., 2020).
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
For example, they can be involved in the synthesis of phenols, which are important compounds in various biological processes .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their targets and mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
2-benzyl-3-phenyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEQMWLSJBXCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

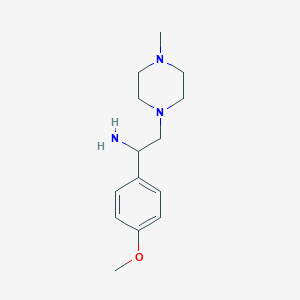
![tert-butyl 4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2815306.png)
![6-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)
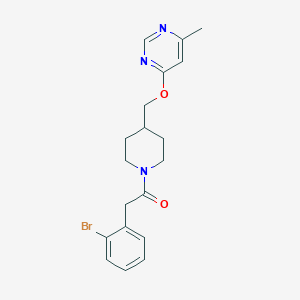
![Ethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2815312.png)
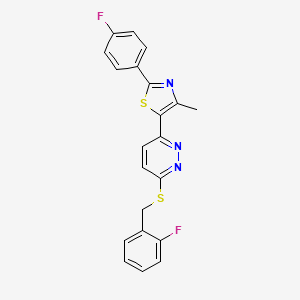

![2-Cyano-N-[1-(2,6-difluorophenyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2815316.png)
![3-chloro-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2815317.png)
